4-(Diethylamino)benzamide

Description

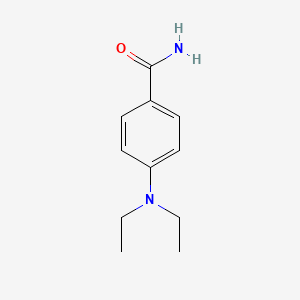

Structure

3D Structure

Properties

Molecular Formula |

C11H16N2O |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

4-(diethylamino)benzamide |

InChI |

InChI=1S/C11H16N2O/c1-3-13(4-2)10-7-5-9(6-8-10)11(12)14/h5-8H,3-4H2,1-2H3,(H2,12,14) |

InChI Key |

WKEIFVINXZZNLG-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=O)N |

Origin of Product |

United States |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) in Electronic Structure Analysis

No specific studies reporting DFT calculations on 4-(Diethylamino)benzamide were identified. Such studies would typically involve the use of functionals like B3LYP to investigate the molecule's electronic properties.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO)

Data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the corresponding energy gap for this compound, are not available in the reviewed literature. This information is crucial for understanding the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) Mapping

Specific MEP maps for this compound, which would illustrate the charge distribution and identify potential sites for electrophilic and nucleophilic attack, have not been published.

Vibrational Frequency Analysis and Assignment

A theoretical vibrational frequency analysis for this compound, which would assign specific vibrational modes to calculated frequencies, is not present in the available literature.

Molecular Modeling and Dynamics Simulations

There is a lack of published research on the molecular modeling and dynamics simulations specifically for this compound and its derivatives.

Conformational Analysis of this compound Derivatives

Detailed conformational analyses of this compound derivatives, which would explore the different spatial arrangements of the atoms and their relative stabilities, have not been reported.

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, Van der Waals)

Specific computational studies detailing the intermolecular interactions, such as hydrogen bonding and van der Waals forces, for this compound are absent from the scientific record.

Quantum Chemical Parameters and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of a molecule. These calculations can determine a range of parameters that describe the molecule's reactivity and kinetic stability.

Key quantum chemical parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

From EHOMO and ELUMO, several global reactivity descriptors can be calculated, providing further insights into the molecule's chemical behavior. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The tendency to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons (ω = μ² / 2η, where μ is the chemical potential, μ = -χ).

For a molecule like this compound, the diethylamino group at the para position is a strong electron-donating group, which would be expected to raise the HOMO energy level, making the molecule a better electron donor. The benzamide (B126) moiety, with its electron-withdrawing carbonyl group, influences the distribution of electron density across the molecule.

A hypothetical table of calculated quantum chemical parameters for this compound, based on typical values for similar aromatic amines, is presented below.

Table 1: Hypothetical Quantum Chemical Parameters for this compound

| Parameter | Symbol | Hypothetical Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.80 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.20 |

| HOMO-LUMO Energy Gap | ΔE | 4.60 |

| Ionization Potential | I | 5.80 |

| Electron Affinity | A | 1.20 |

| Electronegativity | χ | 3.50 |

| Chemical Hardness | η | 2.30 |

| Chemical Softness | S | 0.217 |

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the charge distribution on the molecule's surface, identifying regions of positive and negative electrostatic potential. For this compound, the MEP map would likely show negative potential (red/yellow) around the carbonyl oxygen and the nitrogen of the diethylamino group, indicating these as sites for electrophilic attack. The hydrogen atoms of the amide group would exhibit positive potential (blue), marking them as sites for nucleophilic attack.

In Silico Prediction of Molecular Interactions and Binding Affinities

In silico methods are pivotal in modern drug discovery for predicting how a ligand might interact with a biological target and for estimating the strength of this interaction.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is widely used to screen virtual libraries of compounds against a specific biological target to identify potential drug candidates. The docking process involves sampling a vast number of possible conformations of the ligand within the binding site of the receptor and then scoring these conformations based on a scoring function that estimates the binding affinity.

For this compound, molecular docking studies could be performed against a variety of biological targets. Given its structural similarity to procainamide (B1213733), a known sodium channel blocker, a relevant target would be the voltage-gated sodium channels in the heart. nih.gov Docking simulations would aim to predict the binding pose of this compound within the channel's pore, identifying key interactions with amino acid residues.

The results of a hypothetical docking study of this compound with a voltage-gated sodium channel are summarized in the table below.

Table 2: Hypothetical Molecular Docking Results for this compound

| Biological Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Voltage-gated sodium channel | (example) | -7.5 | Phe1760, Tyr1767, Leu1465 |

| hERG potassium channel | (example) | -6.8 | Tyr652, Ser624, Phe656 |

Following a molecular docking simulation, a detailed analysis of the ligand-protein interactions is crucial for understanding the basis of binding. This interaction profiling involves identifying all the non-covalent interactions between the ligand and the protein's binding site residues. These interactions can include:

Hydrogen bonds: Formed between hydrogen bond donors (like the amide N-H) and acceptors (like the carbonyl oxygen).

Hydrophobic interactions: Occurring between nonpolar groups, such as the ethyl groups of the diethylamino moiety and the phenyl ring, and hydrophobic residues of the protein.

π-π stacking: An interaction between aromatic rings. The phenyl ring of this compound could engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site.

Cation-π interactions: An interaction between a cation and the face of an aromatic ring. The protonated diethylamino group could form cation-π interactions with aromatic residues.

Van der Waals forces: Weak, short-range electrostatic attractive forces between uncharged molecules.

For this compound, the amide group can act as both a hydrogen bond donor and acceptor. The diethylamino group, if protonated, can form strong electrostatic interactions and hydrogen bonds. The phenyl ring provides a scaffold for hydrophobic and aromatic interactions. A study on procainamide highlighted the importance of aromatic-aromatic and cation-π interactions in its binding to cardiac ion channels. nih.gov

Theoretical Insights into Molecular Stability and Intramolecular Charge Transfer Phenomena

Theoretical calculations can provide deep insights into the factors governing molecular stability and the electronic phenomena that occur within a molecule.

The stability of this compound can be assessed through its calculated thermodynamic properties, such as the enthalpy of formation and Gibbs free energy. A lower enthalpy of formation generally indicates a more stable molecule. Furthermore, the HOMO-LUMO energy gap, as discussed earlier, is a key indicator of kinetic stability.

Intramolecular Charge Transfer (ICT) is a process where an electron is transferred from an electron-donating part of a molecule to an electron-accepting part upon electronic excitation. In this compound, the diethylamino group acts as an electron donor, and the benzamide group, particularly the carbonyl moiety, acts as an electron acceptor. Upon absorption of light, it is plausible that an ICT state could be formed.

DFT and Time-Dependent DFT (TD-DFT) are powerful tools to study ICT phenomena. These methods can calculate the electronic transitions between different molecular orbitals and characterize the nature of the excited states. A study on procainamide charge-transfer complexes demonstrated the molecule's ability to act as an electron donor, supporting the potential for ICT. mdpi.com The extent of charge transfer can be quantified by analyzing the changes in electron density distribution between the ground and excited states.

Application of Computational Methods in Molecular Design and Optimization

Computational methods are indispensable in the rational design and optimization of new molecules with desired properties. For this compound, these methods can be used to design derivatives with enhanced biological activity, improved pharmacokinetic profiles, or reduced toxicity.

Structure-activity relationship (SAR) studies can be performed in silico by systematically modifying the structure of this compound and calculating the effect of these modifications on its binding affinity to a target protein. For instance, different substituents could be placed on the phenyl ring, or the diethylamino group could be replaced with other alkylamino groups. The results of these calculations can guide the synthesis of the most promising derivatives.

Furthermore, computational tools can predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity. These predictions are crucial in the early stages of drug development to identify compounds with favorable drug-like properties. For example, parameters like lipophilicity (logP), aqueous solubility, and potential for hERG channel blockade can be estimated computationally.

By integrating quantum chemical calculations, molecular docking, and ADME/Tox predictions, a comprehensive in silico workflow can be established for the design and optimization of novel this compound derivatives for various therapeutic applications.

Structure Activity Relationships Sar and Molecular Design Principles

Influence of Substituents on Biological Activity Profiles

The biological activity of benzamide (B126) derivatives can be finely tuned by altering the substituents on the aromatic ring and the amide nitrogen. These modifications can impact the molecule's electronic properties, steric profile, and ability to form key interactions with target proteins.

Impact of Amino and Diethylamino Groups on Bioactivity

The presence of an amino group, particularly at the 4-position of the benzamide ring, is a critical determinant of biological activity in many classes of compounds. In the case of benzamide-based histone deacetylase (HDAC) inhibitors like Entinostat (MS-275), the 4-amino group is essential. nih.govresearchgate.net It often acts as a key interacting moiety, for instance, by chelating with zinc ions in the active site of metalloenzymes. researchgate.net The formation of complexes between bioactive molecules, such as 4-amino-N-[2-(diethylamino)ethyl]benzamide (Procainamide), and other organic molecules is crucial for understanding the interactions between these molecules and their biological receptors. nih.govmdpi.com

The substitution of a primary amino group with a diethylamino group introduces significant changes. The diethylamino moiety increases the molecule's lipophilicity and steric bulk. This can influence its pharmacokinetic profile, including membrane permeability and metabolic stability. While the primary amino group can act as a hydrogen bond donor, the tertiary diethylamino group can only function as a hydrogen bond acceptor. This alteration in hydrogen bonding capability can fundamentally change the way the molecule docks into a receptor's binding site, potentially leading to a different biological activity profile or target selectivity.

Effects of Halogenation and Alkoxy Substituents on Molecular Interactions

Alkoxy groups, such as a methoxy (B1213986) group, are also important substituents. They are prevalent in many natural and pharmaceutical compounds and can be responsible for diverse bioactivities. mdpi.comresearchgate.net Alkoxy groups can act as hydrogen bond acceptors and, due to their electronic effects, can influence the reactivity of the aromatic ring. Furthermore, they can exert steric effects and participate in weak non-covalent C–H⋯O interactions that can affect the regioselectivity of subsequent synthetic modifications and the conformation of the molecule within a binding site. mdpi.comresearchgate.net

Role of Aromatic and Heteroaromatic Moieties in Pharmacophore Development

Incorporating additional aromatic or heteroaromatic systems into the benzamide scaffold is a key strategy for developing new pharmacophores and extending molecular interactions. By linking the benzamide core to heterocycles like pyridine, oxadiazole, or quinoline, medicinal chemists can design molecules that access additional pockets in a target's binding site. mdpi.comnih.govnih.gov This approach, often described as the splicing of active substructures, has been used to create novel benzamide derivatives with fungicidal and insecticidal properties. mdpi.comnih.gov These appended ring systems can engage in various non-covalent interactions, including π–π stacking, hydrogen bonds, and hydrophobic interactions, which can significantly enhance binding affinity and target selectivity. mdpi.com

For instance, a series of novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197) moiety yielded compounds with good larvicidal and fungicidal activities. nih.govnih.gov The data below illustrates the fungicidal activity of selected compounds from this series against various fungi.

| Compound | Substituent (R) | S. sclerotiorum (% Inhibition at 50 mg/L) | B. cinereal (% Inhibition at 50 mg/L) | T. cucumeris (% Inhibition at 50 mg/L) |

|---|---|---|---|---|

| 7a | 2-F | 80.6 | 90.5 | 85.7 |

| 7f | 2-Cl | 75.0 | 85.7 | 81.0 |

| 7h | 4-F | 72.2 | 76.2 | 71.4 |

| 7i | 4-Cl | 69.4 | 71.4 | 66.7 |

Data sourced from research on benzamides substituted with pyridine-linked 1,2,4-oxadiazole. nih.gov

Stereochemical Considerations and Enantiomeric Activity Differentiation in Benzamide Analogues

Stereochemistry plays a critical role in the biological activity of many drugs, and benzamide analogues are no exception. The introduction of chiral centers can lead to enantiomers or diastereomers that may exhibit profoundly different pharmacological activities. A particularly interesting stereochemical phenomenon in some benzamide derivatives is atropisomerism. nih.gov This occurs in tertiary aromatic amides with appropriate ortho-substituents, where rotation around the aryl-carbonyl (C-C) bond is restricted. nih.gov

If the energy barrier to rotation is sufficiently high, two stable, non-superimposable atropisomers (enantiomers) can be isolated. These distinct enantiomers can interact differently with chiral biological macromolecules like receptors and enzymes, leading to one being significantly more active or having a different activity profile than the other. This differential biological activity has been noted for isolated enantiomers of various chiral benzamide drug candidates. nih.gov Consequently, controlling the stereochemistry, including the synthesis of enantiomerically pure atropisomers, is an important consideration in the design of advanced benzamide-based therapeutics. nih.gov

Rational Design Strategies for Enhanced Biological Performance in Benzamide Scaffolds

The development of new benzamide-based therapeutic agents relies heavily on rational design strategies to optimize their biological performance. These strategies leverage an understanding of SAR to guide the synthesis of more potent and selective molecules.

Common approaches include:

Molecular Modification: This strategy involves the systematic modification of a lead compound to explore the SAR. For instance, researchers have designed new benzamide-based HDAC inhibitors by modifying the length of the molecule and varying the substitutions on the terminal benzene (B151609) rings to improve potency. nih.gov

Structure-Based Design: When the three-dimensional structure of the biological target is known, medicinal chemists can design ligands that fit precisely into the binding site. Molecular docking simulations are often used to predict the binding mode of designed benzamide derivatives and guide the selection of substituents that will form favorable interactions with the target protein. researchgate.netnih.gov

Bioisosterism: This involves replacing a functional group in a molecule with another group that has similar physical or chemical properties. This technique was used in the design of novel benzamides with pesticidal activity, where different heterocyclic rings were explored to improve biological performance. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models can then be used to predict the activity of newly designed molecules and prioritize which compounds to synthesize. nih.gov

These rational design approaches transform the drug discovery process from one of trial and error to a more directed and efficient search for new therapeutic agents based on the versatile benzamide scaffold. rsc.org

Advanced Analytical Research Techniques for Characterization and Monitoring

Chromatographic Separation and Analysis

Chromatographic techniques are paramount for the separation and quantification of 4-(Diethylamino)benzamide from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful tools in this regard.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for such analyses. While a specific, validated HPLC method for this compound is not extensively documented in publicly available literature, methods developed for structurally similar compounds, such as 4-(diethylamino)benzaldehyde (B91989), provide a strong basis for methodology.

A typical RP-HPLC method for a related compound involves a C18 column, which separates compounds based on their hydrophobicity. The mobile phase often consists of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer. The addition of acids such as formic acid or trifluoroacetic acid to the mobile phase can improve peak shape and resolution by protonating silanol (B1196071) groups on the stationary phase and the analyte. ionsource.com

For instance, a method for the analysis of 4-(diethylamino)benzaldehyde utilizes a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. For mass spectrometry compatibility, phosphoric acid can be replaced with formic acid. sielc.com The use of diethylamine (B46881) as a mobile phase additive has also been explored for the analysis of basic and acidic drugs, where it can act as a silanol blocker and an ion-pairing agent to improve peak symmetry. nih.gov

Table 1: Illustrative HPLC Parameters for Analysis of a Structurally Related Compound

| Parameter | Value |

| Column | Newcrom R1 (C18) |

| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid (or Formic Acid for MS compatibility) |

| Detection | UV-Vis |

| Special Considerations | Smaller 3 µm particle columns can be used for faster UPLC applications. |

This table is based on a method for the related compound 4-(diethylamino)benzaldehyde and serves as a starting point for method development for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This hyphenated technique is invaluable for the identification and quantification of this compound, especially at trace levels.

In an LC-MS system, the eluent from the HPLC column is introduced into the mass spectrometer's ion source, where molecules are ionized. Common ionization techniques for compounds like this compound include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z).

Table 2: General LC-MS Parameters for Analysis of Aromatic Amides

| Parameter | Description |

| Chromatography | Reversed-phase HPLC (e.g., C18 column) |

| Ionization Source | Electrospray Ionization (ESI) in positive ion mode is often suitable for amides. |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or hybrid analyzers like QTOF. |

| Scan Mode | Full scan for identification of unknown compounds or selected ion monitoring (SIM)/multiple reaction monitoring (MRM) for quantification of known compounds. |

Electrometric and Potentiometric Methodologies

Electrometric and potentiometric techniques offer alternative approaches for the analysis of this compound, particularly for determining its concentration in solution. These methods are based on the measurement of electrical properties such as potential or current.

Potentiometric titrations can be a reliable method for the quantification of acidic or basic functional groups within a molecule. uobabylon.edu.iq For benzamide (B126) derivatives, which can exhibit weak basicity due to the lone pair of electrons on the nitrogen atom, a potentiometric titration with a strong acid in a non-aqueous solvent can be employed. The endpoint of the titration, where the analyte has been completely neutralized, is determined by a sharp change in the measured potential. Studies on the potentiometric titration of weak acids in non-aqueous solvents have demonstrated the utility of this technique for compounds that are not easily analyzed in aqueous media. researchgate.net

Cyclic voltammetry is another electrochemical technique that can be used to study the redox properties of this compound. Research on 4-amino-TEMPO derivatives, including a benzamide derivative, has utilized cyclic voltammetry to investigate their electrochemical behavior. koreascience.kr This technique can provide information about the oxidation and reduction potentials of the compound.

Advanced Spectrophotometric Methods

UV-Vis spectrophotometry is a fundamental analytical technique, and its capabilities can be significantly enhanced through data processing methods like derivative spectroscopy and ratio difference methods, especially for the analysis of complex mixtures.

Derivative spectrophotometry involves the mathematical differentiation of a zero-order absorption spectrum with respect to wavelength. This technique can be used to resolve overlapping spectral bands, eliminate baseline drift, and enhance the fine structure of a spectrum. scholarsresearchlibrary.com For the analysis of aromatic amines and amides, which often have broad UV absorption bands, derivative spectroscopy can improve selectivity and sensitivity. tandfonline.comnih.gov

The first, second, or higher-order derivatives of the absorbance spectrum can be plotted against wavelength. The zero-crossing points in a derivative spectrum can be used for the quantification of one component in a mixture without interference from another, provided the interfering component has zero absorbance at that specific wavelength in the derivative spectrum. While specific applications to this compound are not detailed in the literature, the general principles are highly applicable to its analysis in the presence of other UV-absorbing compounds. derpharmachemica.com

The ratio difference spectrophotometric method is a powerful technique for the analysis of binary or multi-component mixtures where the absorption spectra of the components overlap. scirp.org This method relies on the principle that the difference in the amplitude of the ratio spectrum at two selected wavelengths is directly proportional to the concentration of the component of interest, while being independent of the concentration of the interfering component. nih.gov

The procedure involves dividing the absorption spectrum of the mixture by the absorption spectrum of a standard solution of one of the components (the divisor). The difference in the absorbance of the resulting ratio spectrum at two chosen wavelengths is then used to construct a calibration curve. This method has been successfully applied to the analysis of various pharmaceutical combinations. ekb.egekb.egnih.gov Although a specific application for this compound is not documented, the technique's versatility makes it a viable option for its determination in complex samples.

Emerging Research Directions and Future Perspectives for 4 Diethylamino Benzamide

The benzamide (B126) structural motif, particularly with substitutions such as the diethylamino group at the 4-position, continues to be a fertile ground for scientific exploration. Research is branching out from established pharmaceutical applications into novel synthetic strategies, advanced computational studies, and new roles in chemical biology and materials science. These emerging directions highlight the versatility of the 4-(Diethylamino)benzamide scaffold and promise to unlock its full potential through interdisciplinary collaboration.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 4-(Diethylamino)benzamide, and how can reaction parameters be optimized to enhance yield and purity?

- Methodology : The synthesis often employs palladium-catalyzed C–N cross-coupling reactions, such as coupling aryl halides with fluoroalkylamines. Key parameters include catalyst selection (e.g., Pd(OAc)₂ at 5 mol%), ligand choice (e.g., Xantphos), and temperature (80–100°C). Post-synthesis purification via column chromatography or recrystallization ensures high purity. Reaction optimization studies suggest that solvent polarity (e.g., toluene or DMF) significantly impacts yield .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and confirming its structural integrity?

- Methodology : Use ¹H and ¹³C NMR to confirm the diethylamino (-N(CH₂CH₃)₂) and benzamide (-CONH₂) moieties. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₁₁H₁₆N₂O). LC-MS/MS metabolomics can detect impurities, with retention time alignment (e.g., 5.15–5.22 min in ESI+ mode) and MS2 fragmentation aiding structural elucidation .

Q. How are derivatives of this compound synthesized, and what functional groups are commonly introduced to modify its properties?

- Methodology : Derivatives like 4-(acetylamino)-N-[2-(diethylamino)ethyl]benzamide are synthesized via multi-step reactions, including amidation or alkylation. Functional groups such as trifluoromethyl (-CF₃) or pyrimidine rings are introduced to enhance lipophilicity or receptor binding. Reaction conditions (e.g., glacial acetic acid as a catalyst) and stoichiometry are critical for regioselectivity .

Advanced Research Questions

Q. How can researchers design in vitro experiments to assess the metabolic stability of this compound derivatives in hepatic microsomes?

- Methodology : Incubate derivatives with liver microsomes (human/rodent) and NADPH cofactor. Quantify parent compound depletion using LC-MS/MS at timed intervals (0–60 min). Calculate intrinsic clearance (CL₍ᵢₙₜ₎) to predict metabolic stability. Studies on delta opioid agonists demonstrate that diethylamino groups reduce CYP450-mediated oxidation, enhancing stability .

Q. What role does the diethylamino group play in enhancing receptor binding affinity and metabolic stability compared to non-alkylated analogs?

- Mechanistic Insight : The diethylamino group increases lipophilicity (logP), improving membrane permeability. Its electron-donating nature enhances π-π interactions with aromatic residues in target receptors (e.g., delta opioid receptors). Steric hindrance from ethyl groups reduces oxidative metabolism, as shown in analogs with 10-fold higher metabolic stability .

Q. What strategies are recommended for resolving contradictions in bioactivity data between this compound derivatives observed in different assay systems?

- Data Analysis : Use orthogonal assays (e.g., cAMP vs. β-arrestin recruitment) to cross-validate activity. Control for variables like cell line specificity (HEK293 vs. CHO) and buffer composition. Statistical tools (e.g., Bland-Altman plots) identify systematic biases. Replicate findings in primary cells or ex vivo tissue models .

Q. How can researchers systematically evaluate the toxicity profile of this compound derivatives during early-stage drug discovery?

- Toxicity Profiling : Tiered approaches include:

- In silico predictions (ProTox-II) for hepatotoxicity/mutagenicity.

- In vitro cytotoxicity (MTT assay in HepG2 cells) and genotoxicity (Ames test).

- In vivo acute toxicity studies (OECD Guideline 423) to determine NOAEL.

Histopathology and hERG channel inhibition assays further refine safety profiles .

Q. What advanced analytical methods are used to identify and quantify metabolites of this compound in biological matrices?

- Analytical Workflow : LC-MS/MS metabolomics with collision-induced dissociation (CID) fragments metabolites. Use isotopically labeled internal standards (e.g., ¹³C₆-4-(Diethylamino)benzamide) for quantification. Data-independent acquisition (DIA) modes like SWATH enhance metabolite coverage in complex matrices like plasma or urine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.